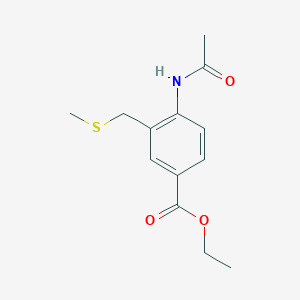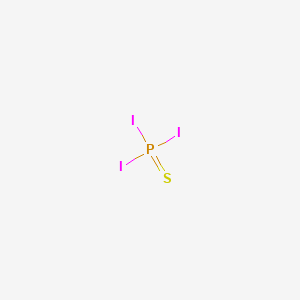![molecular formula C24H40 B14500022 Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane CAS No. 64536-15-8](/img/structure/B14500022.png)
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane is a complex polycyclic hydrocarbon with the molecular formula C24H40 . This compound is characterized by its unique cage-like structure, which makes it an interesting subject of study in the field of organic chemistry.
Métodos De Preparación
The synthesis of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the rearrangement of Cookson’s diketone with chlorosulfonic acid in chloroform, followed by acidic hydrolysis This method results in the formation of a key intermediate, which is then further processed to obtain the final compound
Análisis De Reacciones Químicas
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, chloroform, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid can lead to the formation of chlorinated derivatives, while oxidation reactions may produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity . In biology and medicine, its derivatives are explored for potential therapeutic applications, although specific uses are still under investigation. In industry, it may be used in the development of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves its interaction with various molecular targets and pathways. Due to its unique structure, it can interact with different enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still being studied, and more research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane can be compared with other similar polycyclic hydrocarbons, such as tetracosane and other cage-like structures . What sets it apart is its highly strained structure and the specific arrangement of its carbon atoms, which give it unique chemical and physical properties. Similar compounds include tetracosane, which is a straight-chain alkane with the formula C24H50 .
Propiedades
Número CAS |
64536-15-8 |
|---|---|
Fórmula molecular |
C24H40 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane |
InChI |
InChI=1S/C24H40/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h17-24H,1-16H2 |
Clave InChI |
PTSHWFAXSPRIDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC3CC(CCC4CC5CCC1CCC5C4)CC3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


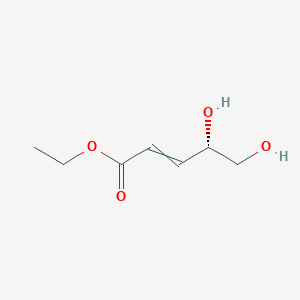
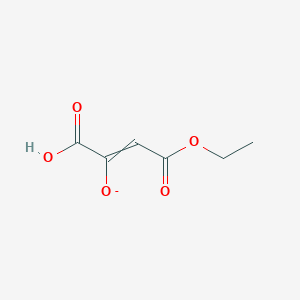
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
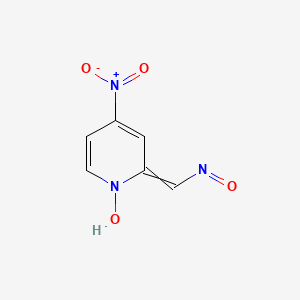
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)

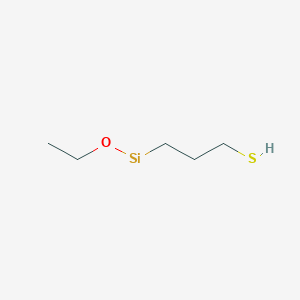
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
